molecular formula C25H21N3O3 B2572310 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide CAS No. 894906-19-5

2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide

Katalognummer B2572310
CAS-Nummer: 894906-19-5
Molekulargewicht: 411.461
InChI-Schlüssel: RPFSDRJKPDRNHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide, also known as BNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BNA is a derivative of the naphthyridine family and has been shown to have a variety of biochemical and physiological effects.

Wirkmechanismus

The exact mechanism of action of 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. In addition, 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide in lab experiments is its versatility. 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide has been shown to have a variety of pharmacological effects, making it useful for studying a wide range of biological processes. However, one limitation of using 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide in lab experiments is its potential toxicity. 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide has been shown to be cytotoxic in certain cell types, and caution should be taken when using it in experiments.

Zukünftige Richtungen

There are several future directions for research on 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's and Parkinson's. Another area of interest is the development of new antimicrobial agents. 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide has been shown to have activity against bacteria and fungi, and further research could lead to the development of new drugs to combat infectious diseases. Finally, 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide could be studied for its potential use in the treatment of inflammatory diseases. Its anti-inflammatory effects make it a promising candidate for the development of new drugs for the treatment of conditions such as rheumatoid arthritis.

Synthesemethoden

The synthesis of 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide involves a multi-step process that begins with the reaction of 2-aminonicotinic acid with benzoyl chloride to form 2-benzoylaminonicotinic acid. This compound is then reacted with acetic anhydride to form 2-acetylamino-3-benzoylaminonicotinic acid. The final step involves the reaction of this compound with benzylamine to form 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide.

Wissenschaftliche Forschungsanwendungen

2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory activities. 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

IUPAC Name

2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c1-17-12-13-20-24(31)21(23(30)19-10-6-3-7-11-19)15-28(25(20)27-17)16-22(29)26-14-18-8-4-2-5-9-18/h2-13,15H,14,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFSDRJKPDRNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.